ERK2 Potency: Head-to-Head vs. FR180204
The Pyrazolylpyrrole ERK Inhibitor exhibits a Ki of 2 nM against ERK2 in an ATP-competitive binding assay . In a direct comparison from the primary literature, the well-known ERK inhibitor FR180204 demonstrates a Ki of 140 nM (0.14 μM) for ERK2 [1]. This constitutes a 70-fold difference in biochemical potency, with the Pyrazolylpyrrole ERK Inhibitor being significantly more potent [2].
| Evidence Dimension | ERK2 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | FR180204: 140 nM (0.14 μM) |
| Quantified Difference | 70-fold higher potency for target compound |
| Conditions | In vitro biochemical kinase assay (ATP-competitive) |
Why This Matters
Higher potency allows for lower working concentrations in cellular assays, reducing the risk of off-target effects and improving the resolution of ERK2-specific signaling events.
- [1] Ohori M, Kinoshita T, Okubo M, Sato K, Yamazaki A, Arakawa H, Nishimura S, Inamura N, Nakajima H, Neya M, Miyake H, Fujii T. Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex. Biochem Biophys Res Commun. 2005;336(1):357-63. doi:10.1016/j.bbrc.2005.08.082. PMID: 16139248. View Source
- [2] Aronov AM, Baker C, Bemis GW, Cao J, Chen G, Ford PJ, Germann UA, Green J, Hale MR, Jacobs M, Janetka JW, Maltais F, Martinez-Botella G, Namchuk MN, Straub J, Tang Q, Xie X. Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors. J Med Chem. 2007;50(6):1280-7. doi:10.1021/jm061381f. PMID: 17300186. View Source
